ethyl (3-formyl-1H-indol-2-yl)acetate
Overview
Description
Ethyl (3-formyl-1H-indol-2-yl)acetate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features an indole core with a formyl group at the third position and an ethyl acetate group at the second position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Scientific Research Applications
Ethyl (3-formyl-1H-indol-2-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science
Future Directions
Indole derivatives, such as ethyl (3-formyl-1H-indol-2-yl)acetate, continue to attract research interest due to their significant biological activities and their presence in many natural products . Future research will likely focus on developing new synthesis methods and exploring their potential applications in medicinal and pharmaceutical chemistry .
Mechanism of Action
Target of Action
Ethyl (3-formyl-1H-indol-2-yl)acetate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (3-formyl-1H-indol-2-yl)acetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formylation: The formyl group can be introduced at the third position of the indole ring using the Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl (3-formyl-1H-indol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Ethyl (3-carboxy-1H-indol-2-yl)acetate.
Reduction: Ethyl (3-hydroxymethyl-1H-indol-2-yl)acetate.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Comparison with Similar Compounds
Ethyl (3-hydroxymethyl-1H-indol-2-yl)acetate: Similar structure with a hydroxymethyl group instead of a formyl group.
Ethyl (3-carboxy-1H-indol-2-yl)acetate: Similar structure with a carboxylic acid group instead of a formyl group.
Ethyl (3-nitro-1H-indol-2-yl)acetate: Similar structure with a nitro group instead of a formyl group.
Uniqueness: Ethyl (3-formyl-1H-indol-2-yl)acetate is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 2-(3-formyl-1H-indol-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)7-12-10(8-15)9-5-3-4-6-11(9)14-12/h3-6,8,14H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRFJTDQOOXWDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C2=CC=CC=C2N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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